molecular formula C10H6F6O B3040139 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone CAS No. 161809-65-0

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone

Cat. No. B3040139
CAS RN: 161809-65-0
M. Wt: 256.14 g/mol
InChI Key: NKWDQRUFRMHMKB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone is a chemical compound with the molecular formula C10H6F6O and a molecular weight of 256.14 . It is used in various chemical reactions and has a CAS number of 161809-65-0 .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone consists of a trifluoroacetone group attached to a trifluoromethyl phenyl group . The exact structure can be found in chemical databases or literature.


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone is a liquid at room temperature. It has a predicted melting point of 15.31°C and a predicted boiling point of 192.67°C at 760 mmHg. The compound has a predicted density of 1.38 g/mL and a refractive index of n 20D 1.41 .

Mechanism of Action

Target of Action

It’s known that trifluoroacetone derivatives are generally used in the synthesis of glucokinase-glucokinase regulatory protein (gk-gkrp) disruptors . These proteins play a crucial role in glucose metabolism and are potential targets for type II diabetes treatment .

Mode of Action

Trifluoroacetone derivatives are known to be reactants for enantioselective cycloadditions . This suggests that they may interact with their targets through a cycloaddition reaction, leading to changes in the target’s structure and function .

Biochemical Pathways

Given its potential role in disrupting gk-gkrp, it may affect the glucose metabolism pathway . The downstream effects of this could include altered glucose uptake and utilization, potentially impacting the regulation of blood glucose levels .

Pharmacokinetics

Its physical properties such as boiling point (22 °c), density (1252 g/mL at 25 °C), and vapor pressure (1362 psi at 20 °C) suggest that it may have good volatility and solubility . These properties could potentially influence its absorption and distribution within the body.

Result of Action

Given its potential role in disrupting gk-gkrp, it may lead to alterations in glucose metabolism at the cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone. For instance, its storage temperature is recommended to be 2-8°C , suggesting that higher temperatures may affect its stability.

properties

IUPAC Name

1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDQRUFRMHMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197362
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone

CAS RN

161809-65-0
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161809-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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